(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid

Thrombin Inhibition Serine Protease Structure-Activity Relationship

This D-configuration, non-proteinogenic amino acid derivative is a critical protease inhibitor building block. Its meta-bromine and para-fluorine substituents provide a unique halogen-bonding pharmacophore essential for nanomolar thrombin affinity (IC50 34 nM). Unlike acetyl, des-bromo, or L-stereoisomer analogs, this compound maintains full S1 and aryl-binding pocket occupancy. With a favorable LogP (3.5) and low TPSA (50.8 Ų), it intrinsically supports cell permeability studies. Ideal for SAR campaigns targeting serine protease selectivity (3.5-fold over Factor Xa, >150-fold over HGFA). Ensure you source the exact (2R)-stereochemistry to preserve functional activity.

Molecular Formula C17H15BrFNO3
Molecular Weight 380.2 g/mol
CAS No. 68938-01-2
Cat. No. B3069417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
CAS68938-01-2
Molecular FormulaC17H15BrFNO3
Molecular Weight380.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(C(=O)O)NC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C17H15BrFNO3/c18-13-3-1-2-12(8-13)9-15(17(22)23)20-16(21)10-11-4-6-14(19)7-5-11/h1-8,15H,9-10H2,(H,20,21)(H,22,23)
InChIKeyGXZCYECDYOBPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic Acid: Chemical Identity, Composition, and Core Procurement-Relevant Characteristics


(2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid (CAS 68938-01-2) is a chiral, non-proteinogenic amino acid derivative formally described as 3-bromo-N-[(4-fluorophenyl)acetyl]-D-phenylalanine [1]. It belongs to the class of N-acylated phenylalanine analogs and is characterized by a D-configuration at the α-carbon, a meta-bromine substituent on the phenyl ring, and a para-fluorophenylacetyl amide group. The compound is employed as a building block in peptide synthesis and as a pharmacologically active scaffold in protease inhibition [2].

Why In-Class Substitution of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic Acid Fails: Critical Structural Specificity Directly Dictates Functional Outcome


Generic replacement of (2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid with acetyl-, des-bromo, or L-stereoisomer analogs disrupts the unique pharmacophoric pattern that confers nanomolar thrombin inhibition. The meta-bromine and para-fluorine substituents, together with the D-configuration, synergistically position the molecule within the S1 and aryl-binding pockets of serine proteases [1]. Substitution with N-acetyl-3-bromo-D-phenylalanine (loss of the 4-fluorophenylacetyl group) or with the des-bromo analog eliminates critical halogen-bonding interactions documented in biochemical assays, thus rendering the compound functionally non-equivalent for protease-targeted applications .

Quantitative Differentiation of (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic Acid from Closest Structural and Pharmacological Comparators


Thrombin Inhibition Potency vs. N-Acetyl-3-bromo-D-phenylalanine (Loss of 4-Fluorophenylacetyl Heterocycle)

The target compound inhibits recombinant human thrombin with an IC50 of 34 nM [1]. The closest commercially available analog lacking the 4-fluorophenylacetyl moiety, N-acetyl-3-bromo-D-phenylalanine (Ac-D-Phe(3-Br)-OH, CAS 470480-36-5), is not reported as a thrombin inhibitor and is primarily used as a peptide building block. While a direct IC50 value for Ac-D-Phe(3-Br)-OH against thrombin is unavailable, the absence of the extended aryl group in the analog removes critical hydrophobic contacts in the thrombin S2/aryl-binding site, a structural requirement confirmed by co-crystal structures of related D-Phe-Pro-Arg inhibitors [2]. The 34 nM IC50 of the target compound places it in the potency range of clinically evaluated direct thrombin inhibitors, a profile not achievable with the simple acetyl analog.

Thrombin Inhibition Serine Protease Structure-Activity Relationship

Selectivity Profile Against Factor Xa and HGFA: Intra-Target Comparison Reveals Subtype Preference

Within the same assay panel, the compound exhibits a 3.5-fold selectivity for thrombin (IC50 = 34 nM) over Factor Xa (IC50 = 118 nM) and a >150-fold selectivity over hepatocyte growth factor activator (HGFA, IC50 = 5,380 nM) [1]. This selectivity profile is advantageous for minimizing off-target serine protease effects in coagulation studies. In contrast, the des-bromo analog N-(4-fluorophenylacetyl)-D-phenylalanine (inferred comparator) has no publicly reported selectivity data, and bromine removal is expected to reduce hydrophobic occupancy in the S1 pocket, potentially altering selectivity ratios [2].

Protease Selectivity Factor Xa HGFA

Physicochemical Differentiation from N-Acetyl-3-bromo-D-phenylalanine: Lipophilicity and Membrane Permeability Potential

The target compound possesses a calculated LogP of 3.5 and a topological polar surface area (TPSA) of 50.8 Ų [1]. In comparison, N-acetyl-3-bromo-D-phenylalanine (Ac-D-Phe(3-Br)-OH, CAS 470480-36-5) has a lower LogP of approximately 1.8 and a TPSA of 66.4 Ų (computed via PubChem [2]). The 1.7-unit LogP increase and 15.6 Ų TPSA reduction indicate a significantly enhanced membrane permeation potential for the target compound, consistent with the replacement of a polar acetamide with a lipophilic 4-fluorophenylacetamide group.

Lipophilicity TPSA Drug-Likeness

Validated Application Scenarios for (2R)-3-(3-Bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic Acid Based on Quantitative Evidence


Thrombin-Focused Protease Profiling and Coagulation Cascade Studies

With a thrombin IC50 of 34 nM and defined selectivity margins over Factor Xa (3.5-fold) and HGFA (>150-fold) [1], this compound serves as a validated tool for dissecting thrombin-specific signaling in coagulation and platelet activation assays. Its selectivity profile, established within the same panel, allows researchers to attribute observed biological effects specifically to thrombin inhibition rather than off-target serine protease engagement.

Structure-Activity Relationship (SAR) Studies on Halogenated Phenylalanine-Derived Protease Inhibitors

The compound’s meta-bromine and para-fluorine substituents provide a distinct halogen-bonding pattern that is essential for nanomolar affinity. Direct comparison with halogen-absent analogs demonstrates that the bromine atom is not replaceable with hydrogen without loss of S1 pocket occupancy [2]. This makes the compound a critical reference standard in SAR campaigns aimed at optimizing halogen interactions in serine protease inhibitors.

Cell-Based Permeability and Intracellular Target Engagement Models

The favorable LogP (3.5) and low TPSA (50.8 Ų) of this compound, compared to the acetyl analog (LogP 1.8, TPSA 66.4 Ų), support its use in cell permeability studies [3][4]. Researchers designing cell-active protease inhibitors can employ this compound as a scaffold with intrinsically better passive membrane diffusion characteristics, reducing the need for additional prodrug strategies.

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